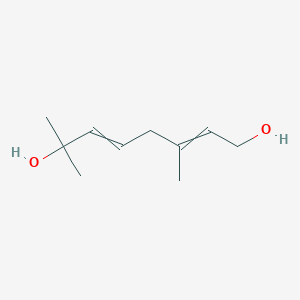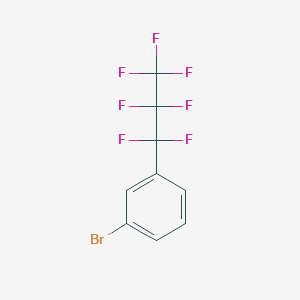
n-Butyl cyclopropyl ketone
Descripción general
Descripción
n-Butyl cyclopropyl ketone is an organic compound with the molecular formula C8H14O It is a ketone featuring a cyclopropyl group attached to the first carbon of the pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Butyl cyclopropyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentanone with sodium ethoxide or sodiomalonic ester to form the cyclopropyl group . Another method includes the use of 1-chloro-4-pentanone and potassium hydroxide, which yields the compound in high purity .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of 1-chloro-4-pentanone with potassium hydroxide under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: n-Butyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The cyclopropyl group can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
n-Butyl cyclopropyl ketone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Medicine: Research is ongoing to explore its potential pharmacological properties.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism by which n-Butyl cyclopropyl ketone exerts its effects involves interactions with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes and receptors. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .
Comparación Con Compuestos Similares
- Cyclopropyl methyl ketone
- Cyclopropyl ethyl ketone
- Cyclopropyl isopropyl ketone
Comparison: n-Butyl cyclopropyl ketone is unique due to its specific structural arrangement, which combines a cyclopropyl group with a pentanone chain. This combination imparts distinct chemical and physical properties compared to other cyclopropyl ketones. For instance, the presence of the cyclopropyl group can significantly influence the compound’s reactivity and stability .
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h7H,2-6H2,1H3 |
Clave InChI |
WFGLZIJEXONREZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1CC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-6,7-dihydro-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B8611909.png)

![1,2,3,4-Tetrahydro-benzo[4,5]thieno[3,2-c]pyridine](/img/structure/B8611928.png)
![Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8611942.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8611949.png)






![Ethanone, 1-[2-(phenylmethyl)phenyl]-](/img/structure/B8612005.png)
